Tetrakis(2-chloroethyl) diphosphate
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Overview
Description
Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:
- The reaction is catalyzed by a suitable catalyst, such as triethylamine .
- The reaction mixture is maintained at a temperature of around 50-60°C.
- The product, this compound, is purified through distillation or recrystallization.
Phosphorus oxychloride (POCl3): reacts with .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphates.
Scientific Research Applications
Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.
Mechanism of Action
The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:
Radical formation: The compound decomposes to form phosphorus-containing radicals.
Char formation: The radicals promote the formation of a protective char layer.
Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.
Comparison with Similar Compounds
Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:
Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.
Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.
Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.
In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.
Properties
CAS No. |
53963-13-6 |
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Molecular Formula |
C8H16Cl4O7P2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |
InChI Key |
KGUOHCQJKKPIOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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